molecular formula C6H12S2 B3333804 2-Ethyl-4-methyl-1,3-dithiolane CAS No. 17564-27-1

2-Ethyl-4-methyl-1,3-dithiolane

Cat. No.: B3333804
CAS No.: 17564-27-1
M. Wt: 148.3 g/mol
InChI Key: PYBVIKJOGRMFFA-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1,3-dithiolane (CAS 17564-27-1) is an organosulfur compound with the molecular formula C6H12S2 and a molecular weight of 148.29 g/mol . This compound is of significant interest in research, particularly in the field of flavor and fragrance chemistry. Its organoleptic profile is characterized by intense, characteristic notes of allium and vegetable, making it a valuable subject for studies on savory flavor systems and the chemistry of sulfur-containing aroma compounds . As a 1,3-dithiolane, its structure incorporates a five-membered ring with two sulfur atoms, a feature that is often associated with unique reactivity and sensory properties. It is certified as FEMA 4870, indicating its recognized status as a flavor substance by the Flavor and Extract Manufacturers Association . Research applications for this compound include its use as an analytical standard, in the synthesis of more complex sulfur-containing molecules, and in sensory studies to understand the structure-activity relationships of volatile sulfur compounds in food models. It is reported to have a solubility of approximately 206.5 mg/L in water at 25°C . This product is intended For Research Use Only. It is strictly not for human consumption, diagnostic use, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dithiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBVIKJOGRMFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1SCC(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336181
Record name 2-ethyl-4-methyl-1,3-dithiolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17564-27-1
Record name 2-Ethyl-4-methyl-1,3-dithiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017564271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ethyl-4-methyl-1,3-dithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Ethyl 4 Methyl 1,3 Dithiolane

General Synthetic Approaches to 1,3-Dithiolanes

The synthesis of 1,3-dithiolanes, a five-membered ring with two sulfur atoms at positions 1 and 3, is a fundamental transformation in organic chemistry. chemicalbook.com These compounds are valuable as protecting groups for carbonyls and as intermediates in the formation of new carbon-carbon bonds. asianpubs.org

The most common and direct method for synthesizing 1,3-dithiolanes is through the thioacetalization of carbonyl compounds, such as aldehydes and ketones, with 1,2-ethanedithiol (B43112). organic-chemistry.org This reaction involves the condensation of the carbonyl compound with the dithiol, typically in the presence of an acid catalyst, to form the corresponding 1,3-dithiolane (B1216140). chemicalbook.comorganic-chemistry.org The reaction is generally efficient for a wide range of aldehydes and ketones. chemicalbook.com

An alternative approach involves the reaction of ethylene (B1197577) dibromide with sodium thiosulfate, followed by a reaction with a carbonyl compound like formaldehyde (B43269) or acetone (B3395972) in the presence of hydrochloric acid to yield 4-substituted 1,3-dithiolanes. chemicalbook.com

A variety of catalytic systems are employed to facilitate the synthesis of 1,3-dithiolanes, enhancing reaction rates and yields. These can be broadly categorized into Lewis acids, Brønsted acids, and heterogeneous catalysts. chemicalbook.comorganic-chemistry.org

Lewis Acids: Lewis acids are effective catalysts for thioacetalization. Examples include:

Metal Triflates: Yttrium triflate and praseodymium triflate have been shown to be efficient and recyclable catalysts for the chemoselective thioacetalization of aldehydes. chemicalbook.comorganic-chemistry.org

Other Metal Salts: Hafnium trifluoromethanesulfonate (B1224126) and iron catalysts have also been successfully used. organic-chemistry.org Copper bis(dodecyl sulfate) acts as a reusable catalyst in water. organic-chemistry.org

Brønsted Acids: Brønsted acids are also widely used and include:

p-Toluenesulfonic acid (p-TsOH): Often used in conjunction with silica (B1680970) gel, it provides good yields of 1,3-dithiolanes. chemicalbook.com

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂): This has proven to be a highly efficient and reusable catalyst, particularly under solvent-free conditions. organic-chemistry.org

Acidic Ionic Liquids: Water-stable Brønsted acidic ionic liquids with an alkane sulfonic acid component can catalyze the thioacetalization of aldehydes with high efficiency. organic-chemistry.org

Heterogeneous Catalysts: Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. researchgate.net Examples include:

Amberlyst-15 and Bentonite: These solid acid catalysts can be used for the condensation of carbonyl compounds with 1,2-ethanedithiol. chemicalbook.com

Tungstophosphoric acid (H₃PW₁₂O₄₀): This is an effective and selective catalyst for thioacetalization, even for sterically hindered carbonyl compounds. organic-chemistry.org

Iodine: A catalytic amount of iodine can effectively promote the protection of aldehydes and ketones as their thioacetals. organic-chemistry.org

Interactive Table: Catalytic Systems in 1,3-Dithiolane Synthesis

Catalyst Type Specific Catalyst Substrate Scope Key Advantages
Lewis Acids Yttrium triflate, Praseodymium triflate Aldehydes, Ketones Recyclable, High chemoselectivity chemicalbook.comorganic-chemistry.org
Hafnium trifluoromethanesulfonate Aldehydes, Ketones Tolerates sensitive functional groups organic-chemistry.org
Copper bis(dodecyl sulfate) Aldehydes, Ketones Reusable, Works in water organic-chemistry.org
Brønsted Acids p-Toluenesulfonic acid/Silica gel Aldehydes, Ketones Good yields chemicalbook.com
Perchloric acid/Silica gel Aldehydes, Ketones Highly efficient, Reusable, Solvent-free organic-chemistry.org
Acidic Ionic Liquids Aldehydes Mild conditions, High yields organic-chemistry.org
Heterogeneous Catalysts Amberlyst-15, Bentonite Aldehydes, Ketones Solid catalyst, easy separation chemicalbook.com
Tungstophosphoric acid Aldehydes, Ketones Highly selective, Effective for hindered substrates organic-chemistry.org
Iodine Aldehydes, Ketones Mild conditions organic-chemistry.org

Targeted Synthesis of 2-Ethyl-4-methyl-1,3-dithiolane

The synthesis of the specific compound this compound requires strategic approaches to introduce the ethyl group at the 2-position and the methyl group at the 4-position of the 1,3-dithiolane ring.

One of the most powerful methods for introducing substituents at the 2-position of a dithiane or dithiolane ring is through alkylation of a 2-lithio derivative. organic-chemistry.org This process, often referred to as the Corey-Seebach reaction, involves the deprotonation of the C-2 proton with a strong base like n-butyllithium to form a carbanion. youtube.com This nucleophilic carbanion can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group. youtube.com

For the synthesis of this compound, this strategy would likely involve the reaction of 4-methyl-1,3-dithiolane with a base to form the corresponding 2-lithio derivative, followed by reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

A study has shown that benzenesulfonates of primary alcohols react efficiently with 2-lithio-1,3-dithianes to give 2-alkyl derivatives in high yields. organic-chemistry.org This suggests that ethyl benzenesulfonate (B1194179) could be an effective electrophile in the alkylation step.

Achieving the desired regiochemistry in the synthesis of this compound is crucial. The starting material for a thioacetalization reaction would be 1,2-propanedithiol (B1204582) to introduce the 4-methyl group. The subsequent reaction with propanal would then install the ethyl group at the 2-position.

The regioselectivity of such reactions can be influenced by the nature of the catalyst and the reaction conditions. For instance, in other heterocyclic syntheses, the choice of Brønsted acid and solvent has been shown to influence the regioselectivity of the outcome. irb.hr While specific studies on the regioselective synthesis of this compound are not prevalent in the provided search results, the principles of controlling regioselectivity in similar systems would apply. This involves careful selection of starting materials and reaction conditions to favor the formation of the desired isomer.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of 1,3-dithiolane synthesis, several approaches align with these principles.

The use of reusable heterogeneous catalysts like tungstate (B81510) sulfuric acid offers a green alternative to traditional homogeneous catalysts. researchgate.net These solid acid catalysts can be easily recovered and reused, minimizing waste. researchgate.net Solvent-free reaction conditions, as demonstrated with catalysts like perchloric acid on silica gel, also contribute to a greener synthesis by eliminating the need for potentially harmful organic solvents. organic-chemistry.orgresearchgate.net

Furthermore, the development of visible-light-mediated, metal-free photocatalytic methods for the synthesis of 1,3-dithiolanes represents a significant advancement in green chemistry. nih.gov A protocol using Eosin Y as a photoredox catalyst allows for the direct synthesis of 1,3-dithiolanes from terminal alkynes under neutral and mild conditions at room temperature, using clean energy. nih.gov This method avoids the use of harsh reagents and is scalable. nih.gov

Interactive Table: Green Chemistry Approaches in 1,3-Dithiolane Synthesis

Green Chemistry Principle Approach Specific Example Advantages
Use of Catalysis Heterogeneous Catalysis Tungstate sulfuric acid researchgate.net Recyclable, Reduces waste researchgate.net
Photocatalysis Eosin Y with visible light nih.gov Metal-free, Mild conditions, Uses clean energy nih.gov
Use of Safer Solvents and Auxiliaries Solvent-free reactions Perchloric acid on silica gel organic-chemistry.orgresearchgate.net Eliminates organic solvents organic-chemistry.orgresearchgate.net
Use of Water as a Solvent Copper bis(dodecyl sulfate) in water organic-chemistry.org Environmentally benign solvent organic-chemistry.org
Atom Economy Direct synthesis from alkynes Visible light photoredox catalysis nih.gov High atom economy nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 4 Methyl 1,3 Dithiolane

Ring Fragmentation Reactions of 1,3-Dithiolane (B1216140) Systems

The 1,3-dithiolane ring is susceptible to fragmentation reactions under specific conditions, leading to the formation of various sulfur-containing compounds. These reactions are often initiated by deprotonation at key positions on the ring.

Base-Mediated Fragmentation and Dithioester Formation

In contrast to their six-membered counterparts, 1,3-dithianes, which are readily deprotonated at the C(2) position to form stable carbanions, 1,3-dithiolanes often undergo ring fragmentation upon deprotonation at the same position. acs.org This fragmentation typically results in the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org The stability of the resulting anion and the reaction conditions, such as the base and solvent used, play a crucial role in directing the reaction pathway. acs.orgresearchgate.net

For instance, the base-mediated fragmentation of 2-aryl-1,3-dithiolanes has been developed into a one-pot method for synthesizing dithioesters. acs.orgnih.gov In this process, treatment with a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as cyclopentyl methyl ether (CPME) at elevated temperatures leads to the generation of an aryl-dithiocarboxylate anion. acs.orgnih.gov This intermediate can then be trapped by various electrophiles, such as alkyl halides, to produce a diverse range of dithioesters in good yields. acs.orgnih.gov The choice of base is critical; for example, LiHMDS has been shown to be more effective than other bases like KOtBu, NaH, NaHMDS, and KHMDS in certain reactions. acs.org

However, the outcome of the reaction can be highly dependent on the substituents on the dithiolane ring and the reaction medium. researchgate.net For example, the reaction of 2-benzyl-1,3-dithiolane with a base and methyl iodide in diethyl ether primarily yields β,β-bismethylthiostyrene through deprotonation at C-2 and subsequent cycloelimination. researchgate.net In contrast, conducting the same reaction in tetrahydrofuran (B95107) favors attack at the C-4 position, leading to ring-opening products. researchgate.net Similarly, 2-alk-1-enyl-1,3-dithiolanes undergo deprotonation at C-2 followed by cycloelimination to give α,β-unsaturated dithiocarboxylate anions. researchgate.net

It is important to note that deprotonation can also occur at the C(4) position of the 1,3-dithiolane ring, which can lead to the formation of thioaldehydes and vinyl thiolates. acs.org Careful tuning of the reaction conditions is therefore essential to control the fragmentation pathway and achieve the desired products. acs.org

Table 1: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes
Dithiolane ReactantBaseSolventTemperature (°C)ElectrophileProductYield (%)Reference
2-Aryl-1,3-dithiolaneLiHMDSCPME100Alkyl HalideDithioesterGood acs.org
2-Aryl-1,3-dithiolaneLiHMDSCPME100Diaryl-iodonium SaltDithioesterGood acs.org
2-Benzyl-1,3-dithiolaneBaseDiethyl Ether-Methyl Iodideβ,β-Bismethyl-thiostyreneMajor Product researchgate.net
2-Benzyl-1,3-dithiolaneBaseTetrahydrofuran-Methyl IodideRing-Opening ProductsMajor Product researchgate.net

Fragmentation Pathways Leading to Thioamides

The 1,3-dithiolane ring system can also be a precursor for the synthesis of thioamides, which are important functional groups in organic chemistry and medicinal chemistry. nih.gov While direct fragmentation of 2-ethyl-4-methyl-1,3-dithiolane to a thioamide is not a commonly cited primary pathway, the underlying principles of C-S bond cleavage and reaction with nitrogen nucleophiles are relevant.

Generally, the synthesis of thioamides from sources other than dithiolanes involves the reaction of an activated carbonyl group or a related species with an amine in the presence of a sulfur source. For example, a common method is the Willgerodt-Kindler reaction, which involves the reaction of an aldehyde, an amine, and elemental sulfur. nih.gov Another approach involves the direct thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov

More recently, methods have been developed that utilize nitroalkanes as thioacyl equivalents. In these reactions, a nitroalkane reacts with an amine in the presence of elemental sulfur and a base, such as sodium sulfide, to form the corresponding thioamide. nih.gov This method has proven to be efficient and mild, allowing for the synthesis of a diverse range of thioamides. nih.gov

Although not a direct fragmentation in the same manner as dithioester formation, the reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles can lead to ring-opening and the formation of various sulfur-containing products. rsc.org The specific products formed depend on the nature of the nucleophile and the substituents on the dithiolane ring. rsc.org

Oxidation Reactions of Sulfur Centers in this compound

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation reactions can introduce new stereocenters and significantly alter the chemical properties of the molecule.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. wikipedia.org In the case of this compound, the two sulfur atoms can be selectively oxidized. Oxidation of one sulfur atom leads to the formation of a sulfoxide (B87167), which can exist as different stereoisomers. Further oxidation of the sulfoxide or direct oxidation of the dithiolane with a stronger oxidizing agent yields the corresponding sulfone, where both sulfur atoms are oxidized. wikipedia.org

The reaction of 1,3-dithiolane 1,3-dioxides, which are disulfones, with various nucleophiles has been studied. rsc.org These reactions can lead to a variety of products, including ring-opened compounds and other heterocyclic systems, demonstrating the increased reactivity of the dithiolane ring upon oxidation of the sulfur atoms. rsc.org

Stereochemical Aspects of Sulfur Oxidation

The oxidation of the sulfur atoms in a substituted 1,3-dithiolane, such as this compound, introduces stereochemical complexity. The oxidation of one of the sulfur atoms creates a chiral center at that sulfur, leading to the possibility of diastereomers if other stereocenters are present in the molecule, as is the case with the methyl group at the C4 position.

The stereochemistry of sulfur oxidation in cyclic systems like thiolanes has been a subject of study. acs.org The stereochemical outcome of the oxidation can be influenced by the oxidant used, the reaction conditions, and the steric and electronic environment around the sulfur atom.

Furthermore, asymmetric oxidation of substituted dithianes and dithiolanes has been achieved using biocatalytic methods. researchgate.net Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae expressing cyclohexanone (B45756) monooxygenase, have been shown to oxidize 2,2-disubstituted 1,3-dithiolanes to enantiomerically and diastereomerically pure or highly enriched monosulfoxides. researchgate.net This highlights the potential for controlling the stereochemistry of sulfur oxidation in these systems.

Nucleophilic and Electrophilic Reactivity

The this compound molecule possesses both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions.

The sulfur atoms in the dithiolane ring have lone pairs of electrons, making them nucleophilic. They can react with electrophiles, such as alkyl halides, in substitution reactions. For example, the sulfur atoms can be alkylated to form sulfonium (B1226848) salts.

Conversely, the carbon atom at the C2 position, situated between the two sulfur atoms, can be rendered electrophilic. Deprotonation at this position, as discussed in the context of base-mediated fragmentation, generates a carbanion that is a potent nucleophile. However, the dithiolane ring itself can also be susceptible to attack by strong nucleophiles, leading to ring-opening reactions. chemicalbook.com The reactivity is often enhanced by prior activation, such as oxidation of the sulfur atoms. For instance, 1,3-dithiolane 1,3-dioxides readily react with nucleophiles. rsc.org

The reactivity of related heterocyclic systems provides further insight. For example, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo nucleophilic substitution reactions at the 4-position with various nucleophiles, including thiols. mdpi.com This demonstrates the general principle of nucleophilic attack on activated heterocyclic systems.

Reactivity of 2-Lithio-1,3-dithiolanes as Masked Acyl Anion Equivalents (Umpolung)

The concept of umpolung, or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. wikipedia.org In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting a carbonyl group into a 1,3-dithiolane, the polarity of this carbon atom can be reversed. wikipedia.orgslideshare.net

The process begins with the deprotonation of the C2 hydrogen of the dithiolane ring using a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiolane. wikipedia.orgorganic-chemistry.org This lithiated species acts as a nucleophilic acyl anion equivalent. organic-chemistry.org The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length. organic-chemistry.org This "masked" acyl anion can then react with various electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. wikipedia.orgorganic-chemistry.org This methodology, often referred to as the Corey-Seebach reaction, provides access to a wide range of products like α-hydroxy ketones and 1,2-diketones, which are challenging to synthesize through traditional methods. organic-chemistry.org

While 1,3-dithianes are commonly used for this purpose, metallated dithiolanes can sometimes undergo fragmentation. organic-chemistry.org However, the principle of using the dithiolane group to achieve umpolung reactivity remains a cornerstone of modern organic synthesis. uwindsor.caacs.org

Photochemical Degradation Pathways of this compound and Related Systems

The environmental fate of sulfur-containing compounds like this compound is of significant interest. Photochemical degradation is a primary pathway through which these compounds are transformed in the environment.

Mechanisms of Dithiolane Ring Cleavage and Product Formation

The cleavage of the 1,3-dithiolane ring can be initiated by photochemical processes. Research on related thioacetals and thioketals has shown that visible light, in the presence of a photocatalyst like iodine and an oxidant such as oxygen, can induce the cleavage of the C-S bonds. researchgate.net This process leads to the regeneration of the corresponding carbonyl compound. researchgate.netresearchgate.net

Another proposed mechanism for the cleavage of dithiolanes involves dye-sensitized photo-cleavage, where illumination of a solution containing the dithio compound leads to the near-quantitative formation of the deprotected aldehyde or ketone. researchgate.net The strained five-membered ring of the 1,2-dithiolane (B1197483) in compounds like lipoic acid is susceptible to cleavage, and this reactivity is a key aspect of its biological function. wikipedia.org

Influence of Environmental Factors on Phototransformation

The rate and extent of photochemical degradation of dithiolanes are influenced by various environmental factors. For the related compound 2-ethyl-4-methyl-1,3-dioxolane, stability is highly dependent on pH, with rapid hydrolysis occurring under acidic conditions. researchgate.net While a direct analogue for the dithiolane, this suggests that the stability and, consequently, the phototransformation pathways of this compound could also be affected by the pH of the surrounding medium.

The presence of photosensitizers in the environment can also accelerate the degradation process. These molecules can absorb light energy and transfer it to the dithiolane, initiating the cleavage of the ring. The specific products formed during phototransformation will depend on the reaction conditions, including the wavelength of light, the presence of oxygen, and the nature of the solvent or environmental matrix.

Stereochemistry and Conformational Analysis of 2 Ethyl 4 Methyl 1,3 Dithiolane

Stereoisomerism and Chiral Resolution Strategies

The presence of chiral centers necessitates strategies for the separation and characterization of the individual stereoisomers, as they are often synthesized and tested as racemic mixtures. nih.gov The resolution of such chiral 1,3-dithiolane (B1216140) scaffolds is a critical step for their application in fields like medicinal chemistry, where stereochemistry can dictate biological activity. nih.gov

The isolation of pure enantiomers of 1,3-dithiolane derivatives is a significant challenge. nih.gov A primary technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). Research on analogous chiral 1,3-dithiolane structures, such as (1,4-dithiaspiro[4.5]decan-2-yl)methanol, demonstrates the efficacy of this method. nih.gov Using (semi)preparative enantioselective HPLC, baseline separation of enantiomers can be achieved.

For instance, studies on a related alcohol and its ester derivative utilized a Chiralpak IA column to achieve separation. The specific conditions and resulting chromatographic parameters from this analogous system highlight a viable approach for resolving stereoisomers of 2-ethyl-4-methyl-1,3-dithiolane.

Table 1: Example HPLC Chiral Resolution Parameters for a 1,3-Dithiolane Derivative

Compound Retention Factor (k1) Retention Factor (k2) Separation Factor (α) Resolution (Rs)
(R/S)-Alcohol 1 4.60 5.34 1.16 1.39
(R/S)-Ester 2 2.18 2.63 1.21 1.60

Data from a study on (1,4-dithiaspiro[4.5]decan-2-yl)methanol and its ester, illustrating typical resolution values.

Beyond chromatographic separation, enantioselective synthesis represents a more direct route to obtaining a single enantiomer. This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis process. For many catalytic reactions that produce products with high enantiomeric excess, the reaction is under kinetic control, meaning the product that forms faster is favored. wikipedia.org

Once isolated, determining the absolute configuration of each enantiomer is crucial. Single-crystal X-ray diffraction is the definitive method for this assignment. However, obtaining high-quality crystals suitable for analysis can be difficult. An effective alternative strategy involves the synthesis of a crystalline derivative from the enantiopure compound.

In a study on a chiral 1,3-dithiolane alcohol, the pure enantiomer was used to synthesize a derivative, (+)-BS148, which formed high-quality needles amenable to X-ray analysis. The analysis unequivocally established the derivative's absolute configuration as (R). Through this indirect chemical correlation, the absolute configuration of the precursor alcohol enantiomer, (+)-1, was also assigned as (R). nih.gov This established standard then allows for the assignment of other related compounds through comparative methods like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy. nih.gov

Conformational Preferences and Dynamics of the 1,3-Dithiolane Ring System

The five-membered 1,3-dithiolane ring is not planar. It adopts puckered conformations to relieve torsional strain. The two principal conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Crystallographic studies on derivatives have shown that 1,3-dithiolane rings can exhibit positional disorder, adopting both envelope and slightly twisted shapes within the crystal lattice. nih.gov The relatively strained conformation of the five-membered dithiolane ring is a key chemical feature. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific conformational preference and the geometry of the substituents (axial vs. equatorial-like positions) are influenced by the nature and size of the groups attached to the ring, such as the ethyl and methyl groups in this compound.

Diastereoselective Synthesis of this compound Derivatives

The synthesis of this compound typically involves the acid-catalyzed reaction of propanal with 1,2-propanedithiol (B1204582). This reaction creates two chiral centers simultaneously, leading to a mixture of cis and trans diastereomers. Controlling the ratio of these diastereomers is the goal of diastereoselective synthesis.

The stereochemical outcome can be influenced by kinetic versus thermodynamic control. wikipedia.orglibretexts.orgjackwestin.com

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy transition state). libretexts.orgyoutube.com This often favors the less sterically hindered product.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible. libretexts.org This allows the initial products to equilibrate, leading to a predominance of the most stable diastereomer. wikipedia.orglibretexts.org Generally, the thermodynamically favored product is the one that minimizes steric interactions, which for 2,4-disubstituted 1,3-dithiolanes is often the trans isomer.

Achieving high diastereoselectivity requires careful optimization of reaction conditions, including temperature, catalyst, and solvent, to favor either the kinetic or thermodynamic pathway. jackwestin.com For example, Lewis acids are commonly used as catalysts for the formation of 1,3-dithiolanes. organic-chemistry.org The choice of a specific Lewis acid can influence the stereochemical outcome by coordinating with the reactants in a way that favors one transition state geometry over another.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Ethyl-4-methyl-1,3-dithiolane, providing information on the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm)
CH₃ (on ring) 1.3 - 1.5
CH₂ (ring) 2.9 - 3.4
CH (on ring, adjacent to S) 4.5 - 5.0
CH₂ (ethyl group) 1.6 - 1.9

¹³C NMR

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (CH-Et) 50 - 60
C4 (CH-Me) 35 - 45
C5 (CH₂) 38 - 48
CH₃ (on ring) 20 - 25
CH₂ (ethyl group) 25 - 30

The spin-spin coupling constants (J-values) observed in the ¹H NMR spectrum provide valuable insight into the conformation of the 1,3-dithiolane (B1216140) ring. The magnitude of the coupling between adjacent protons is dependent on the dihedral angle between them. By analyzing these J-values, it is possible to deduce the preferred puckering of the five-membered ring, which typically adopts an envelope or twist conformation. nih.gov This conformational preference dictates the spatial relationship between the ethyl and methyl substituents, leading to the existence of cis and trans diastereomers. nist.gov

Mass Spectrometry Techniques (e.g., EI, ESI) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which helps in structural confirmation. The compound has a molecular weight of approximately 148.29 g/mol . nist.gov Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be observed, followed by fragmentation events such as the loss of an ethyl group (M-29) or a methyl group (M-15). Cleavage of the dithiolane ring can also lead to a variety of sulfur-containing fragment ions. miamioh.edu

Table 2: Expected Mass Spectrometry Fragments (EI) for this compound

m/z Value Identity
148 [C₆H₁₂S₂]⁺ (Molecular Ion)
119 [M - C₂H₅]⁺
105 [M - C₂H₅S]⁺ or [C₄H₉S]⁺
87 [C₃H₇S₂]⁺
74 [C₂H₂S₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to C-H and C-S bond vibrations. The aliphatic C-H stretching vibrations from the ethyl and methyl groups, as well as the dithiolane ring, are typically observed in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations, which are characteristic of dithiolanes, appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
C-H Stretch (Aliphatic) 2850 - 3000
C-H Bend (CH₂, CH₃) 1375 - 1465

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for this compound is not prominently published, analysis of related 1,3-dithiolane derivatives shows that this technique is crucial for unambiguously assigning the cis or trans configuration of substituents on the ring. nih.gov In the solid state, the dithiolane ring can exhibit positional disorder, adopting multiple conformations. nih.gov For this compound, X-ray analysis would precisely determine the relative orientation of the ethyl and methyl groups and the exact puckering of the dithiolane ring.

Table of Mentioned Compounds

Compound Name
This compound

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density.

A comprehensive search of scientific literature did not yield specific studies that have applied Density Functional Theory (DFT) calculations to 2-Ethyl-4-methyl-1,3-dithiolane for the explicit purpose of analyzing its electronic structure and reactivity.

DFT calculations are a valuable tool for predicting spectroscopic parameters. By calculating the magnetic shielding tensors of atomic nuclei in a molecule, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. These theoretical predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of complex molecules.

Despite the utility of this method, specific DFT-based predictions of NMR chemical shifts and coupling constants for this compound are not available in the reviewed scientific literature.

DFT methods are also employed to determine the energetic and structural properties of molecules. This includes the calculation of optimized molecular geometries, bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule can be computed, providing insights into its stability.

A detailed search of published research did not uncover any studies that report on the energetic and structural properties of this compound as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of this compound and Derivatives

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals are key to understanding the reactivity and selectivity of a molecule. The HOMO-LUMO energy gap is also an important indicator of molecular stability.

There are no specific FMO analyses for this compound or its derivatives available in the current body of scientific literature. Such an analysis would provide valuable information about its kinetic stability and reactivity in various chemical environments.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., bonds, lone pairs, and core orbitals). NBO analysis can quantify the delocalization of electron density, charge transfer interactions, and the strength of donor-acceptor interactions.

Specific Natural Bond Orbital (NBO) analysis of this compound to investigate its electronic interactions has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface to show regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. Natural Population Analysis (NPA) is a method for calculating the atomic charges within a molecule, providing a quantitative measure of the electron distribution.

A literature search did not reveal any studies that have performed Molecular Electrostatic Potential (MEP) or Natural Population Analysis (NPA) on this compound. These analyses would be instrumental in understanding its intermolecular interactions and reactivity patterns.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can be challenging to obtain experimentally.

While the formation of related dithiolane compounds has been studied, specific computational modeling to elucidate the reaction mechanisms involving this compound is not documented in the reviewed scientific literature.

Analytical Detection and Quantification of 2 Ethyl 4 Methyl 1,3 Dithiolane

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 2-Ethyl-4-methyl-1,3-dithiolane. The choice of technique depends on the analytical objective, such as resolving stereoisomers or achieving high sensitivity for trace-level detection.

This compound possesses two chiral centers, at positions 2 and 4 of the dithiolane ring, which gives rise to the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The separation of these diastereomers and enantiomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful technique for such separations. mdpi.com

While specific HPLC methods for the chiral separation of this compound are not extensively documented in publicly available literature, the successful resolution of other chiral 1,3-dithiolane (B1216140) derivatives provides a strong basis for method development. mdpi.com For instance, enantioselective HPLC has been effectively used to separate the enantiomers of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a related 1,3-dithiolane derivative. mdpi.com This separation was achieved using a polysaccharide-based chiral stationary phase, such as amylose (B160209) or cellulose (B213188) derivatives, which are known for their broad applicability in resolving a wide range of chiral compounds. mdpi.com

The general approach for separating the stereoisomers of this compound would involve screening a variety of CSPs and mobile phase compositions. Normal-phase HPLC, using eluents like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is a common starting point for chiral separations. The separation mechanism relies on the differential interactions between the stereoisomers and the chiral environment of the stationary phase, leading to different retention times.

A hypothetical HPLC method for the chiral separation of this compound stereoisomers is presented in the table below.

Table 1: Hypothetical HPLC Conditions for Chiral Separation of this compound Stereoisomers

Parameter Condition
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The NIST (National Institute of Standards and Technology) database contains mass spectral data and retention indices for this compound, which are invaluable for its identification. nist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase coated on the column walls. Non-polar columns, such as those with a stationary phase of polydimethylsiloxane (B3030410) (e.g., OV-101 or SE-52), are commonly used for the analysis of sulfur compounds. nist.gov

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison with reference spectra from libraries like the NIST database.

The following table outlines typical GC-MS parameters for the analysis of this compound, based on data for similar sulfur compounds and general analytical practices.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

Parameter Condition
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Injector Temp. 250 °C
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-300

| MS Source Temp. | 230 °C |

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that can separate both charged and neutral molecules. This technique utilizes a surfactant added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgasdlib.org

Neutral analytes, such as this compound, can partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. The separation is based on the differential partitioning of the analytes, which affects their migration time. asdlib.org While specific applications of MEKC for the analysis of this compound are not readily found in the literature, the technique's ability to separate a wide range of neutral compounds suggests its potential applicability. ijpsonline.com The separation selectivity in MEKC can be manipulated by changing the type and concentration of the surfactant, the pH of the buffer, and by adding organic modifiers or other additives.

Sample Preparation and Enrichment Methodologies (e.g., Solid Phase Extraction)

Effective sample preparation is crucial for the accurate analysis of this compound, especially when it is present at low concentrations in complex matrices such as food, beverages, or environmental samples. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a particularly suitable technique. researchgate.netfrontiersin.org HS-SPME is a solvent-free method that involves exposing a fused silica fiber coated with a sorbent material to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.netfrontiersin.org

The choice of fiber coating is critical for efficient extraction. For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to be effective. mdpi.com The extraction efficiency can be optimized by adjusting parameters such as extraction time, temperature, and sample volume.

Another relevant technique is Stir Bar Sorptive Extraction (SBSE) , which is similar to SPME but utilizes a magnetic stir bar coated with a larger volume of sorbent (typically polydimethylsiloxane, PDMS). This provides a higher extraction capacity and can lead to lower detection limits.

Method Validation: Limits of Detection and Quantification, Linearity, Precision

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. core.ac.uk

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is typically defined as the concentration that gives a signal-to-noise ratio of 10:1. researchgate.net

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²) of the calibration curve.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

While specific validation data for the analysis of this compound are not widely published, the following table presents plausible performance characteristics for a validated HS-SPME-GC-MS method for the analysis of a similar volatile sulfur compound in a food matrix.

Table 3: Example Method Validation Parameters for a Volatile Sulfur Compound

Parameter Typical Value
Linear Range 0.1 - 100 µg/L
Coefficient of Determination (R²) > 0.995
LOD 0.05 µg/L
LOQ 0.15 µg/L
Intra-day Precision (RSD) < 5%

| Inter-day Precision (RSD) | < 10% |

Applications of 2 Ethyl 4 Methyl 1,3 Dithiolane in Advanced Chemical Synthesis and Materials Science

Versatility as a Protecting Group in Complex Organic Synthesis

One of the most fundamental roles of the 1,3-dithiolane (B1216140) moiety is the protection of carbonyl functional groups, specifically aldehydes and ketones. organic-chemistry.org The compound 2-Ethyl-4-methyl-1,3-dithiolane is synthesized by the condensation of propanal with 1,2-propanedithiol (B1204582). This reaction, typically catalyzed by a Brønsted or Lewis acid, efficiently converts the highly reactive aldehyde into a stable thioacetal, or more specifically, a 1,3-dithiolane. organic-chemistry.org

The stability of the dithiolane ring is a key attribute. It is robust and resistant to a wide array of reagents and reaction conditions, including those involving nucleophiles and both acidic or alkaline hydrolysis, under which many other protecting groups would fail. chemicalbook.com This allows chemists to perform extensive modifications on other parts of a complex molecule without disturbing the masked carbonyl.

The protection is reversible, and the carbonyl group can be regenerated through deprotection. This is often achieved using reagents that have a high affinity for sulfur. A variety of methods have been developed for the cleavage of the 1,3-dithiolane ring, often requiring specific and sometimes harsh conditions, which is why deprotection is typically planned for a late stage in a synthetic sequence. organic-chemistry.org

Table 1: Selected Catalysts and Reagents for the Formation and Cleavage of 1,3-Dithiolanes

Process Reagent/Catalyst Typical Conditions Reference(s)
Protection Brønsted or Lewis Acids (e.g., HCl, BF₃·OEt₂) Reaction of carbonyl with dithiol organic-chemistry.org
(Formation) Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) Solvent-free, room temperature chemicalbook.com
Praseodymium triflate (recyclable catalyst) Chemoselective for aldehydes chemicalbook.com
Iodine (catalytic amount) Mild conditions organic-chemistry.org
Deprotection Mercury(II) chloride (HgCl₂) / Cadmium carbonate (CdCO₃) Aqueous acetone (B3395972) chemicalbook.com
(Cleavage) N-Bromosuccinimide (NBS) Aqueous acetone chemicalbook.com
Thallium(III) nitrate Methanol chemicalbook.com
30% Hydrogen peroxide / Iodine (catalytic) Aqueous, neutral conditions organic-chemistry.org

Intermediate in the Synthesis of Natural Products and Bioactive Molecules

The strategic use of protecting groups and masked functional groups is a cornerstone of natural product synthesis. Although specific, documented examples of this compound in a completed natural product synthesis are not prominent in the literature, its potential utility can be inferred from the widespread application of its chemical cousins, the 1,3-dithianes. uwindsor.ca

In the synthesis of complex molecules like zaragozic acid or ciguatoxin, dithiane anions have been instrumental in forming key carbon-carbon bonds. uwindsor.ca Analogously, this compound could serve as a stable, masked form of propanal. This would allow for the introduction of a three-carbon chain into a growing molecular framework. After the dithiolane has served its purpose of protecting the aldehyde or facilitating a specific transformation, it can be removed in a later step to reveal the propanal functionality for further reactions. The ability of dithiolanes to be converted into other functional groups, such as dithioesters, further expands their potential as versatile intermediates in the construction of complex bioactive targets. acs.org

Role in Polymer Chemistry (e.g., RAFT agents)

The dithiolane structural motif has found significant application in modern polymer chemistry, although the roles are nuanced. While this compound is not itself a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, it is a precursor to compounds that are. As mentioned previously, the base-mediated fragmentation of 2-aryl-1,3-dithiolanes generates dithiocarboxylates, which upon alkylation form dithioesters. acs.org Dithioesters, particularly dithiobenzoates, are a major class of RAFT agents used to mediate controlled radical polymerizations, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netsigmaaldrich.com

Furthermore, the isomeric 1,2-dithiolane (B1197483) ring system is notable for its ability to undergo ring-opening polymerization. This process can be initiated by light or heat to produce polymers with a disulfide-rich backbone. rsc.org These materials exhibit interesting properties, including high refractive indices and the capacity for dynamic covalent chemistry, leading to self-healing and recyclable thermosets. rsc.orgnih.gov While the 1,3-dithiolane does not polymerize in the same manner, these examples highlight the versatility of the five-membered sulfur heterocycle core in creating advanced polymeric materials.

Precursor to Other Heterocyclic Systems

Beyond its role as a protecting group, this compound can serve as a starting material for the synthesis of other heterocyclic structures through ring-transformation reactions. It has been reported that 1,3-dithiolane can undergo a ring-expansion reaction when treated with tungsten(VI) chloride in dimethyl sulfoxide (B87167) to afford dithiin, a six-membered heterocycle containing two sulfur atoms. chemicalbook.com

Additionally, the fragmentation of 1,3-dithiolanes into dithiocarboxylates provides a gateway to other heterocycles. acs.org Dithioesters, the products of this fragmentation and subsequent alkylation, are known precursors in the synthesis of various sulfur-containing rings. The development of one-pot procedures to convert 1,3-dithiolanes into 2-ylidene-1,3-dithiolanes also provides valuable building blocks for more complex heterocyclic targets. researchgate.net These transformations underscore the value of the dithiolane ring as a versatile synthon that can be manipulated to access a broader range of chemical structures.

Potential Applications in Materials Chemistry (e.g., Optical Data Storage, Coordination Chemistry)

The sulfur atoms in the 1,3-dithiolane ring possess lone pairs of electrons, making them potential ligands for metal ions. Research has demonstrated that the parent 1,3-dithiolane can act as a bridging ligand to construct coordination polymers. For example, it reacts with copper(I) halides to form one- and two-dimensional polymers where the dithiolane molecules link copper centers. researchgate.net In these structures, the flexible dithiolane ligand bridges between dinuclear Cu₂(μ-X)₂ (X=halide) units, demonstrating its utility in the self-assembly of extended inorganic-organic hybrid materials. researchgate.net

While direct applications of this compound in optical data storage have not been reported, the high sulfur content of dithiolane-derived materials suggests potential in optical applications. Polymers with high sulfur content, such as those derived from the ring-opening of 1,2-dithiolanes, are known to exhibit high refractive indices. rsc.orgnih.gov Materials with high refractive indices are valuable in the manufacturing of lenses, optical fibers, and coatings. Furthermore, other sulfur heterocycles like diarylethenes are key components in photoswitchable molecules for high-density optical data storage. mdpi.com This suggests that with further functionalization, the dithiolane core could be a building block for future optical materials.

Future Research Directions and Unexplored Avenues for 2 Ethyl 4 Methyl 1,3 Dithiolane

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of 1,3-dithiolanes involves the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-dithiol. For 2-Ethyl-4-methyl-1,3-dithiolane, this involves reacting propanal with 1,2-propanedithiol (B1204582). Future research should focus on developing more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.

Key areas for investigation include:

Heterogeneous and Recyclable Catalysts: Moving beyond traditional homogeneous acids, research into solid-supported catalysts could simplify purification and improve catalyst reusability. Promising candidates for thioacetalization that warrant further study include tungstophosphoric acid, yttrium triflate, and silica (B1680970) gel-supported p-toluenesulfonic acid. These catalysts have shown high efficiency and selectivity for the formation of related thioacetals.

Solvent-Free and Aqueous Conditions: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. Investigating solvent-free reactions, potentially using microwave or ultrasonic irradiation to accelerate the process, could lead to cleaner and more energy-efficient syntheses. Furthermore, exploring thioacetalization in water, perhaps using surfactant-type catalysts, presents an environmentally benign alternative.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control compared to batch reactions. The development of a flow-based synthesis for this compound would enable more efficient and safer large-scale production.

Alternative Reagents: The use of odorless thiol equivalents could address the practical challenges associated with the malodorous nature of starting materials like 1,2-propanedithiol.

Table 1: Potential Green Catalysts for Dithiolane Synthesis
Catalyst TypeExamplePotential AdvantagesReference
Lewis AcidYttrium TriflateHigh chemoselectivity, mild conditions
Solid Heteropoly AcidTungstophosphoric Acid (H3PW12O40)Effective under solvent-free conditions, high selectivity
Mineral-BasedBentonite, Silica GelInexpensive, readily available, effective
HalogenIodineCatalytic amounts, mild conditions

Deeper Exploration of Stereoselective Transformations

This compound possesses two stereogenic centers at positions C2 and C4, meaning it can exist as four distinct stereoisomers (two enantiomeric pairs of diastereomers). The stereochemistry of such molecules can dramatically influence their biological and material properties. However, the compound is often synthesized and used as a racemic mixture of isomers.

Future research should be directed toward the stereocontrolled synthesis of this compound. This involves:

Asymmetric Synthesis: Developing methods to selectively produce a single desired stereoisomer is a major goal in modern chemistry. This could be achieved by using chiral auxiliaries attached to one of the starting materials, which are later removed, or through the use of chiral catalysts that can differentiate between the prochiral faces of the reactants.

Diastereoselective Synthesis: When using enantiomerically pure 1,2-propanedithiol, the reaction with propanal will produce a pair of diastereomers. Research into reaction conditions (solvent, temperature, catalyst) that can favor the formation of one diastereomer over the other is needed.

Chiral Resolution: For existing isomeric mixtures, the development of efficient chiral resolution techniques is crucial. Enantioselective HPLC has proven effective for separating the enantiomers of related chiral 1,3-dithiolane (B1216140) synthons and could be adapted for this compound. Establishing the absolute configuration of the separated isomers through techniques like X-ray crystallography is an essential subsequent step.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the formation, transformation, and degradation of this compound is essential for optimizing existing processes and designing new applications. Future work should integrate experimental kinetics with computational modeling.

Formation Mechanism: While the general mechanism of acid-catalyzed thioacetalization is known, detailed kinetic studies can reveal the rate-determining steps and the influence of substituents and catalysts on reaction rates.

Fragmentation and Rearrangement: It is known that 2-lithio-1,3-dithiolanes can be unstable and undergo ring fragmentation to produce dithiocarboxylates and ethylene (B1197577). A detailed mechanistic investigation into the fragmentation pathways of lithiated this compound would be valuable for harnessing this reactivity.

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into the transition state geometries and activation barriers of chemical reactions. Applying DFT to model the thioacetalization, stereoselective transformations, and fragmentation reactions of this compound would complement experimental findings and guide future synthetic efforts. Such studies can elucidate the subtle energetic differences that lead to stereoselectivity and predict the stability of reactive intermediates.

Investigation of New Chemical Transformations and Derivatizations

The 1,3-dithiolane ring is not merely a stable protecting group but also a functional handle for further chemical modification. Future research should explore new ways to transform and derivatize the this compound ring system.

C2-Position Functionalization: The hydrogen atom at the C2 position can be removed by a strong base like n-butyllithium to form a 2-lithio-1,3-dithiolane. This nucleophilic species, a masked acyl anion equivalent, can react with various electrophiles, allowing for the introduction of new substituents at the C2 position. While this chemistry is well-established for 1,3-dithianes, its application and the stability of the corresponding 1,3-dithiolane intermediates warrant deeper investigation.

Ring Fragmentation: As noted, base-induced fragmentation of 2-aryl-1,3-dithiolanes provides a novel route to dithioesters. Exploring this reaction for 2-alkyl-substituted dithiolanes could open a new pathway to synthesizing various dithiocarboxylic acid derivatives.

Oxidation: The sulfur atoms in the dithiolane ring can be selectively oxidized to form sulfoxides and sulfones. Microbial oxidation can even produce sulfoxides with high enantiomeric excess. Chemical oxidation can also be diastereoselective. Investigating the oxidation of this compound could generate new derivatives with different electronic properties and potential applications as chiral ligands or synthons.

Ring-Opening Polymerization: The strained ring of the isomeric 1,2-dithiolane (B1197483) system can undergo ring-opening polymerization (ROP) initiated by thiols, light, or heat to form polydisulfides. While 1,3-dithiolanes are generally more stable, investigating conditions that could induce a controlled ring-opening or fragmentation-polymerization could lead to novel sulfur-containing polymers.

Expanding Applications in Emerging Fields of Chemical Synthesis and Materials Science

Beyond its current use in flavorings, the unique structure of this compound makes it a candidate for applications in more advanced fields.

Dynamic Covalent Chemistry and Materials: The disulfide bond is a cornerstone of dynamic covalent chemistry. Polymers incorporating dithiolane or disulfide moieties can exhibit responsive behaviors, such as self-healing, adaptability, and stimuli-responsive degradation. Incorporating this compound derivatives as monomers or cross-linkers could lead to the development of novel hydrogels, elastomers, and recyclable plastics. For example, dithiolane-functionalized polymers have been used to create hydrogels that cross

Q & A

Q. What are the standard synthetic protocols for 2-ethyl-4-methyl-1,3-dithiolane, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves S-acylation or S-alkylation of dipotassium dithiolate salts. For example, reacting carbon disulfide with potassium hydroxide in DMF generates intermediates like 25 , which undergo S-acylation with chloroacetyl chloride or S-alkylation with ethyl chloroacetate to form intermediates 26 or 27 . However, tautomerization may lead to unexpected products (e.g., enol tautomer 29 instead of the anticipated 4-oxo-1,3-dithiolane 28 ). Reaction temperature (ambient vs. reflux), solvent polarity, and stoichiometric ratios of reagents critically affect product distribution. Structural confirmation requires elemental analysis and spectral data (IR, 1^1H-NMR, MS) .

Q. How can analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Contradictions in tautomer formation (e.g., enol vs. keto forms) can be resolved via:
  • IR spectroscopy : Differentiating C=O (keto) vs. O-H (enol) stretches.
  • 1^1H-NMR : Observing proton environments (e.g., deshielded enolic protons or keto carbonyls).
  • Mass spectrometry : Identifying molecular ion peaks and fragmentation patterns.
    Computational methods (DFT calculations) can predict tautomeric stability .

Q. What are the key purity criteria for this compound in toxicological studies?

  • Methodological Answer : Purity is validated via:
  • Chromatographic methods : GC-MS or HPLC with retention time matching reference standards.
  • Spectral characterization : Absence of extraneous peaks in NMR/IR.
    GRAS evaluations require ≥95% purity, with impurities quantified via spiking experiments. Specifications must align with FEMA/EFSA guidelines for flavorants .

Advanced Research Questions

Q. How do metabolic pathways of this compound inform its toxicological profile?

  • Methodological Answer : In vivo metabolism involves S-oxidation to sulfoxides (major pathway) and sulfones (minor pathway). Urinary metabolites (e.g., monosulfoxides) are identified via LC-MS/MS. Toxicity studies in rats (e.g., 91-day gavage) show NOAEL >7 mg/kg/day for structurally related dithiolanes. Comparative metabolic profiling using isotope-labeled analogs can clarify species-specific detoxification pathways .

Q. What strategies mitigate contradictions in cyclization mechanisms involving 2-alkenyl-1,3-dithiolanes?

  • Methodological Answer : The 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes proceeds via a stepwise mechanism. Conflicting reports on diastereoselectivity (e.g., trans-decalin formation) are addressed by:
  • Solvent polarity screening : Polar aprotic solvents favor radical intermediates.
  • Catalyst optimization : Transition-metal catalysts (e.g., Ni) enhance stereocontrol.
  • Computational modeling : MD simulations to predict transition-state geometries .

Q. How can electrochemical methods functionalize this compound for novel applications?

  • Methodological Answer : Electrochemical fluorination using undivided cells (e.g., Zn anode) enables direct C-F bond formation. Key parameters:
  • Electrolyte selection : Tetraalkylammonium salts for stable current density.
  • Potential modulation : Cyclic voltammetry to identify redox-active sites.
    Applications include synthesizing trifluoromethoxy or SCF3 derivatives for medicinal chemistry .

Q. What methodological challenges arise in designing this compound derivatives with antimicrobial activity?

  • Methodological Answer : Macrocyclic Schiff base derivatives (e.g., Ⅱa-Ⅱc ) are synthesized via condensation of β-diketonato precursors with 1,2-dibromoethane. Challenges include:
  • Ring-strain minimization : Optimizing reaction time/temperature.
  • Bioactivity assays : MIC determinations against Gram-positive/negative bacteria.
    SAR studies reveal substituent effects on antibacterial potency .

Data Contradiction Analysis

Q. How to reconcile discrepancies between anticipated and observed products in dithiolane syntheses?

  • Methodological Answer : Case study: Unexpected enol tautomer 29 formation (vs. 28 ) is resolved via:
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (enol).
  • Acid/base quenching : Trapping intermediates to prevent tautomerization.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress .

Q. How do conflicting reports on dithiolane toxicity impact risk assessment frameworks?

  • Methodological Answer : Discrepancies arise from:
  • Dose extrapolation : Human-equivalent dosing vs. rodent models.
  • Structural analogs : Differences in alkyl chain length/functionality (e.g., 2-methyl vs. 2-ethyl derivatives).
    Weight-of-evidence approaches integrate genotoxicity assays (Ames test) and ADME studies to resolve uncertainties .

Tables for Key Data

Property Value/Method Reference
Metabolic Pathway (Major)S-oxidation to sulfoxides
NOAEL (rat, 91-day study)>7 mg/kg/day (2-methyl-1,3-dithiolane)
Electrochemical Fluorination Yield65–78% (undivided cell, Zn anode)
Antibacterial MIC (S. aureus)8–32 µg/mL (Schiff base derivatives)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-methyl-1,3-dithiolane
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4-methyl-1,3-dithiolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.